N-(2,6-diethylphenyl)-2-ethylhexanamide
Description
N-(2,6-Diethylphenyl)-2-ethylhexanamide is a synthetic amide derivative characterized by a 2,6-diethylphenyl group attached to a 2-ethylhexanamide backbone. The 2-ethylhexanamide chain contributes to lipophilicity, which may influence solubility, environmental persistence, and bioavailability.
Properties
Molecular Formula |
C18H29NO |
|---|---|
Molecular Weight |
275.4 g/mol |
IUPAC Name |
N-(2,6-diethylphenyl)-2-ethylhexanamide |
InChI |
InChI=1S/C18H29NO/c1-5-9-11-16(8-4)18(20)19-17-14(6-2)12-10-13-15(17)7-3/h10,12-13,16H,5-9,11H2,1-4H3,(H,19,20) |
InChI Key |
LSJBAJRXHWIHDJ-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)NC1=C(C=CC=C1CC)CC |
Canonical SMILES |
CCCCC(CC)C(=O)NC1=C(C=CC=C1CC)CC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural features, applications, and research findings for N-(2,6-diethylphenyl)-2-ethylhexanamide and related compounds:
Key Comparative Insights
Backbone and Substituent Effects: The 2-ethylhexanamide chain in the target compound confers higher molecular weight (C₁₈H₂₉NO) and lipophilicity compared to Alachlor (C₁₄H₂₀ClNO₂) or methoxyacetamide derivatives. This may result in slower degradation in soil but reduced water solubility . Chloro and methoxy groups in Alachlor and related compounds enhance electrophilic reactivity, critical for herbicidal activity. The absence of these groups in the target compound suggests a different mechanism of action .
Phenyl Ring Substitutions :
- The 2,6-diethylphenyl group is conserved across multiple analogs (Alachlor, benzamide derivatives). This substitution pattern likely improves steric shielding of the amide bond, reducing enzymatic degradation .
Biological Activity: Alachlor and dimethenamid () are pre-emergent herbicides targeting weed lipid biosynthesis. The target compound’s lack of chloro or thienyl groups may shift its efficacy toward other pests or pathways.
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